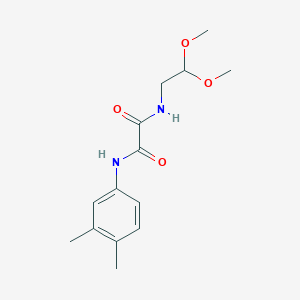

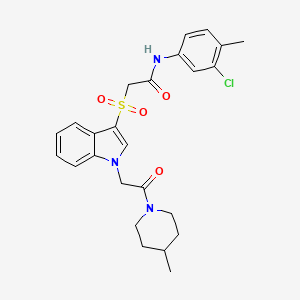

N-(4-ethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives, such as “N-(4-ethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide”, is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4C and 1O atom and in ring O is present in 1st positions . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids .Chemical Reactions Analysis

Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .Physical And Chemical Properties Analysis

Being a non polar aromatic compound and presence of the ether oxygen which adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Domino Synthesis of Benzofuran Derivatives : An efficient domino strategy for the synthesis of polyfunctionalized benzofuran derivatives, including benzofuran-4(5H)-ones, has been established. This involves microwave irradiation in ethyl alcohol, offering an eco-friendly process due to the direct precipitation of products from the reaction solution (Ma et al., 2014).

Biochemical and Pharmacological Activities

- Antibacterial Activities : N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrate potent in vitro antibacterial activities against clinically isolated drug-resistant bacteria, showing particularly effective activity against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).

- Antiallergic Properties : A series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides show potent antiallergic activity, with one compound significantly inhibiting the action of serotonin, histamine, and bradykinin in rats (Georgiev et al., 1987).

Chemical Synthesis and Applications

- Cyclometallation and Spectroscopic Characterization : Cyclometallation of N,N-dimethylbenzo[b]furan-2-carbothio (and seleno) amides with palladium(II), ruthenium(II), and rhodium(III) has been studied, providing insights into the synthesis and characterization of these compounds (Nonoyama et al., 1994).

Novel Derivatives and Their Biological Activity

- C-Thioribonucleosides and Anticancer Potential : Synthesis of furanthiofurin and thiophenthiofurin, C-thioribonucleoside analogues of tiazofurin, has been described, with thiophenthiofurin showing cytotoxicity towards human leukemia cells and potential as an anticancer agent (Franchetti et al., 2000).

- Synthesis of Oxadiazoles and Antibacterial Activity : The synthesis of 4-(4-methoxyphenyl)tetrahydro-2 H -pyran-4-carboxamides and their conversion to various oxadiazole derivatives, along with their tested antibacterial activity, highlight the potential pharmaceutical applications of these compounds (Aghekyan et al., 2020).

Fluorescent Chemosensors and Bio-Imaging Applications

- Chemosensor for Cd2+ and CN− Detection : A phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions and applied to bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).

Wirkmechanismus

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents which can act on various targets or receptors in the body . They act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-2-14-9-11-15(12-10-14)23-22(26)20-19(16-6-3-4-7-17(16)28-20)24-21(25)18-8-5-13-27-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTQHUFDYXIXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2629137.png)

![Diethyl 3-methyl-5-(2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2629138.png)

![N-(3-fluorophenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2629140.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2629143.png)

![3-(3,4-dimethylphenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629145.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2629150.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2629152.png)

![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide](/img/structure/B2629155.png)